4-(3,3-Difluoroazetidin-1-yl)benzoic acid
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)benzoic acid (DFABA) is a chemical compound that has gained a lot of interest in recent years due to its unique properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(3,3-Difluoroazetidin-1-yl)benzoic acid. However, the synthesis of similar compounds often involves complex organic reactions23.Molecular Structure Analysis
The molecular formula of 4-(3,3-Difluoroazetidin-1-yl)benzoic acid is C10H9F2NO2 and it has a molecular weight of 213.18 g/mol1. However, detailed structural analysis such as X-ray crystallography or NMR data is not available in the search results.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving 4-(3,3-Difluoroazetidin-1-yl)benzoic acid. However, similar compounds are often involved in various organic reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,3-Difluoroazetidin-1-yl)benzoic acid are not available in the search results. However, similar compounds like benzoic acid are known to be soluble in water and other organic solvents6.Scientific Research Applications
Potential Research Applications and Insights:
Corrosion Inhibition : Compounds with azetidine and benzoic acid functionalities, such as thiazole derivatives, have been investigated for their role as corrosion inhibitors for steel in acidic environments. This suggests that "4-(3,3-Difluoroazetidin-1-yl)benzoic acid" could potentially serve a similar function due to its structural features (Yadav, Sharma, & Kumar, 2015).
Polymer Science : Research involving derivatives of azetidine and benzoic acid has explored their incorporation into polymers to study molecular dynamics and supramolecular assemblies, which are crucial for developing advanced materials with specific mechanical and chemical properties (Dardin, Stadler, Boeffel, & Spiess, 1993).
Antimicrobial Activity : The synthesis and evaluation of compounds containing azetidine and benzoic acid structures have been conducted to assess their antimicrobial properties. This highlights a potential area of application for "4-(3,3-Difluoroazetidin-1-yl)benzoic acid" in developing new antimicrobial agents (Abd El-Meguid & Abdelwahed, 2014).
Anticancer Research : The synthesis of hybrids and analogues involving azetidine and benzoic acid components has been explored for their potential anticancer activities, indicating that "4-(3,3-Difluoroazetidin-1-yl)benzoic acid" could be investigated for similar applications (Abuelizz et al., 2019).
Safety And Hazards
The safety and hazards associated with 4-(3,3-Difluoroazetidin-1-yl)benzoic acid are not available in the search results. However, similar compounds like benzoic acid require proper handling and storage, and can cause skin and eye irritation7.
Future Directions
The future directions for the research and application of 4-(3,3-Difluoroazetidin-1-yl)benzoic acid are not clear from the search results. However, given its unique properties, it could be of interest in various fields of chemistry and materials science1.
properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYPKTYRWLHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoroazetidin-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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